molecular formula C14H8F2N4OS B2949020 5-{[(2,4-Difluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1252266-60-6

5-{[(2,4-Difluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2949020
CAS RN: 1252266-60-6
M. Wt: 318.3
InChI Key: PIGAWMVPCMRTAY-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1252266-60-6, is a chemical with a molecular weight of 318.31 . It has the IUPAC name (5E)-5-{[(2,4-difluorophenyl)sulfanyl]methylene}-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile . The compound is used in scientific research, with potential applications ranging from drug development to material science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H8F2N4OS/c15-9-1-2-12(11(16)3-9)22-7-10-4-13(21)20-14(19-10)8(5-17)6-18-20/h1-3,6-7,19H,4H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 318.31 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would typically be determined experimentally.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier . The MSDS contains important information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

5-[(2,4-difluorophenyl)sulfanylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N4OS/c15-9-1-2-12(11(16)3-9)22-7-10-4-13(21)20-14(19-10)8(5-17)6-18-20/h1-4,6,18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCZYCMGPYGULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)SCC2=CC(=O)N3C(=N2)C(=CN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(2,4-Difluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile

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